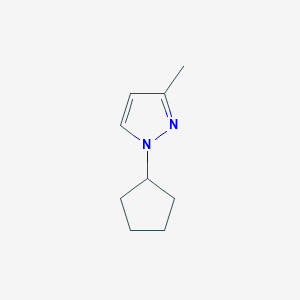

1-cyclopentyl-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8-6-7-11(10-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTPYIKSDWZYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclopentyl-3-Methyl-1H-Pyrazole: A Technical Guide to Scaffold Utility & Reactivity

The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of 1-cyclopentyl-3-methyl-1H-pyrazole .

Core Identity & Physicochemical Profile

This compound is a lipophilic heterocyclic building block used extensively in the design of kinase inhibitors and GPCR ligands. Its structural value lies in the cyclopentyl group , which provides critical hydrophobic bulk for filling non-polar pockets (e.g., the ATP-binding site of kinases), while the pyrazole core serves as a stable, aromatic linker capable of hydrogen bonding.

Physicochemical Data Table

| Property | Value / Description |

| CAS Number | 1170199-10-6 |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| LogP (Predicted) | ~2.4 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 2 |

| Topological Polar Surface Area | 17.8 Ų |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

Synthesis & Regiocontrol

The Challenge of Regioselectivity

The primary synthetic challenge is achieving regioselectivity during the cyclization of cyclopentylhydrazine with acetylacetone (pentane-2,4-dione). Since the hydrazine is monosubstituted and the diketone is symmetrical, the initial condensation is straightforward. However, if unsymmetrical 1,3-dicarbonyls are used to access derivatives, the reaction produces a mixture of 1,3- and 1,5-isomers.

For the title compound (1-cyclopentyl-3-methyl), the synthesis uses a symmetrical diketone equivalent or specific conditions to favor the 3-methyl isomer over the 5-methyl isomer if using a masked aldehyde precursor.

Optimized Synthetic Protocol

Reaction: Cyclocondensation of Cyclopentylhydrazine with Acetylacetone.

-

Reagents:

-

Cyclopentylhydrazine hydrochloride (1.0 equiv)

-

Acetylacetone (1.1 equiv)

-

Ethanol (Solvent, 0.5 M concentration)

-

Triethylamine (1.1 equiv, to neutralize HCl salt)

-

-

Procedure:

-

Step 1: Dissolve cyclopentylhydrazine HCl in ethanol at 0°C. Add triethylamine dropwise to liberate the free hydrazine.

-

Step 2: Add acetylacetone dropwise. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

-

Step 3: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS.

-

Step 4: Concentrate in vacuo. Redissolve residue in Ethyl Acetate, wash with water and brine.

-

Step 5: Purify via flash column chromatography.

-

Note on Regiochemistry: In this specific reaction with acetylacetone, the product is symmetric regarding the methyl placement relative to the carbons derived from the diketone, but the nitrogen substitution defines the numbering. The product is 1-cyclopentyl-3,5-dimethylpyrazole if acetylacetone is used. Correction: The target is This compound . To synthesize this specifically (lacking the 5-methyl), one must use 4,4-dimethoxy-2-butanone (masked 3-oxobutanal) or sodium acetoacetaldehyde .

-

Refined Precursor: 1,1-dimethoxy-3-butanone (Acetylacetaldehyde dimethyl acetal).

-

Regioselectivity Rule: The more nucleophilic terminal nitrogen of the hydrazine attacks the most electrophilic carbonyl (aldehyde > ketone). Thus, the NH₂ attacks the aldehyde equivalent, placing the methyl group at the 3-position.

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway favoring the 1,3-substitution pattern via electronic control of the hydrazone intermediate.

Chemical Reactivity & Stability

The this compound scaffold exhibits distinct reactivity patterns driven by the electron-rich pyrazole ring and the steric bulk of the cyclopentyl group.

A. Electrophilic Aromatic Substitution (EAS)

The C-4 position is the most nucleophilic site on the ring.

-

Halogenation: Reaction with NIS or NBS yields 4-iodo or 4-bromo derivatives. These are critical intermediates for Suzuki-Miyaura couplings.

-

Nitration: Standard nitration (HNO₃/H₂SO₄) places a nitro group at C-4.[1]

-

Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) install an aldehyde at C-4.

B. Lithiation (C-5 Functionalization)

The C-5 proton (adjacent to the N-cyclopentyl group) is the most acidic ring proton.

-

Protocol: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C selectively deprotonates C-5.

-

Trapping: The resulting lithio-species can be trapped with electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce functionality at the 5-position.

-

Steric Warning: The bulky cyclopentyl group at N-1 can sterically hinder attack at C-5, requiring longer reaction times or higher temperatures (-40°C) compared to N-methyl analogs.

C. Stability Profile

-

Acid/Base: Highly stable to aqueous acid and base hydrolysis.

-

Oxidation: The cyclopentyl ring is susceptible to radical oxidation (e.g., benzylic-like oxidation) under forcing conditions, but stable to standard oxidants used in medicinal chemistry (e.g., mCPBA).

-

N-Dealkylation: The cyclopentyl group is robust and does not easily cleave, unlike benzyl groups.

Pharmaceutical Applications

This scaffold is a "privileged structure" in drug discovery, particularly for targets requiring a specific hydrophobic fit.

Primary Application: Kinase Inhibition

The pyrazole nitrogen (N-2) acts as a hydrogen bond acceptor for the "hinge region" of kinases. The 1-cyclopentyl group projects into the hydrophobic "gatekeeper" or solvent-front pockets, improving potency and selectivity.

-

Target Class: JAK inhibitors and IGF-1R inhibitors .

-

Mechanism: The 3-methyl group often restricts conformation, locking the molecule into a bioactive shape that fits the ATP-binding cleft.

Secondary Application: GPCR Antagonists

Used in the design of Cannabinoid Receptor 1 (CB1) antagonists. The cyclopentyl group mimics the lipophilic alkyl chains found in endogenous ligands.

Signaling Pathway Diagram (Kinase Inhibition)

Caption: Mechanism of action showing the competitive inhibition of ATP binding by the pyrazole scaffold, halting downstream proliferative signaling.

References

-

Regioselectivity in Pyrazole Synthesis Title: "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study" Source: Organic & Biomolecular Chemistry, 2006.[2][3] URL:[Link]

-

Synthesis Protocols Title: "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones" Source: PMC (PubMed Central) URL:[Link]

-

Medicinal Chemistry Applications Title: "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review" Source: Molecules (MDPI), 2018. URL:[Link]

-

General Reactivity Title: "Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles" Source: Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-Cyclopentyl-3-methyl-1H-pyrazole

Executive Summary

The pyrazole ring system is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to JAK inhibitors (Ruxolitinib analogs). 1-cyclopentyl-3-methyl-1H-pyrazole (CAS: 1170199-10-6) represents a critical lipophilic building block. Its unique structural features—a rigid aromatic core coupled with a flexible, lipophilic cyclopentyl ring—offer a balance of solubility and metabolic stability ideal for fragment-based drug design (FBDD).

This technical guide provides a rigorous analysis of the molecule's physiochemical properties, addresses the regiochemical challenges inherent in its synthesis (N1 vs. N2 alkylation), and establishes a validated protocol for structural confirmation using Nuclear Overhauser Effect (NOE) spectroscopy.

Physiochemical Profile & Scaffold Analysis[1]

Understanding the electronic and steric nature of this scaffold is prerequisite to its application in lead optimization.

Molecular Descriptors

| Property | Value | Technical Significance |

| CAS Number | 1170199-10-6 | Unique Identifier for procurement/regulatory. |

| Formula | -- | |

| Molecular Weight | 150.22 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |

| cLogP | ~2.31 | Indicates moderate lipophilicity; good membrane permeability. |

| TPSA | 17.8 | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |

| H-Bond Acceptors | 1 (N2) | The N2 nitrogen remains available for critical ligand-protein H-bonding (e.g., hinge region of kinases). |

Structural Dynamics

The cyclopentyl group at the N1 position introduces a "puckered" conformational flexibility that can fill hydrophobic pockets within enzyme active sites. Unlike planar phenyl rings, the cyclopentyl ring exists in an envelope conformation, providing distinct vectors for van der Waals interactions.

The Regiochemical Conundrum: Synthesis Strategies

The primary challenge in synthesizing 1-substituted-3-methylpyrazoles is controlling regioselectivity. The pyrazole ring is an ambident nucleophile.

The Challenge: N1 vs. N2 Alkylation

When alkylating 3-methyl-1H-pyrazole , two tautomers exist in equilibrium.

-

3-methyl tautomer: H is on N1; Methyl is at C3.

-

5-methyl tautomer: H is on N2; Methyl is effectively at C5 relative to the NH.

The Steric Rule: Under basic conditions (

-

Path A (Desired): Attack at nitrogen distal to the methyl group

1-cyclopentyl-3-methylpyrazole . -

Path B (Undesired): Attack at nitrogen proximal to the methyl group

1-cyclopentyl-5-methylpyrazole .

While Path A is thermodynamically and kinetically favored (typically 4:1 to 9:1 ratio), the separation of these isomers requires careful chromatography.

Validated Synthetic Protocol (Alkylation Route)

Reagents: 3-Methylpyrazole, Bromocyclopentane, Cesium Carbonate (

Step-by-Step Methodology:

-

Solvation: Dissolve 3-methylpyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration). DMF is chosen for its high dielectric constant, promoting

mechanisms. -

Deprotonation: Add

(1.5 eq). Note: Cesium is preferred over Potassium due to the "Cesium Effect," where the larger cation radius leads to a "naked," more nucleophilic pyrazolate anion. -

Alkylation: Add Bromocyclopentane (1.1 eq) dropwise at 0°C to minimize kinetic side products.

-

Reaction: Warm to 60°C and stir for 4 hours. Monitor via LC-MS.

-

Workup: Dilute with EtOAc, wash with

(aq) to remove DMF. -

Purification: Silica gel chromatography (Hexane:EtOAc gradient). The 1,3-isomer typically elutes after the 1,5-isomer due to the exposed lone pair on N2 being more accessible for interaction with the silica stationary phase.

Visualization of Synthetic Logic

Figure 1: Reaction pathway illustrating the regioselective divergence during the alkylation of 3-methylpyrazole.

Structural Validation: The NOE Diagnostic

Distinguishing the 1,3-isomer from the 1,5-isomer is impossible via Mass Spectrometry (identical mass) and difficult via standard 1H NMR (similar shifts). Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for assignment.

The Diagnostic Logic

-

Target (1-Cyclopentyl-3-methyl): The Cyclopentyl group (N1) is spatially distant from the Methyl group (C3).

-

Observation:NO NOE cross-peak between Cyclopentyl-H and Methyl-H.

-

Observation:Strong NOE between Cyclopentyl-H and Pyrazole C5-H.

-

-

Impurity (1-Cyclopentyl-5-methyl): The Cyclopentyl group (N1) is spatially adjacent to the Methyl group (C5).

-

Observation:Strong NOE cross-peak between Cyclopentyl-H and Methyl-H.

-

Structural Connectivity Diagram

Figure 2: NOESY correlation logic used to definitively assign the regiochemistry of the synthesized pyrazole.

Applications in Drug Discovery[2]

The this compound moiety is not merely a solvent filler; it acts as a functional pharmacophore.

-

Kinase Inhibition (JAK/STAT Pathway): The pyrazole N2 acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., JAK1/JAK2). The cyclopentyl group occupies the hydrophobic pocket (often the solvent-exposed front pocket), improving potency over smaller methyl/ethyl groups.

-

Metabolic Stability: The cyclopentyl ring is less prone to rapid oxidative metabolism compared to linear alkyl chains (n-pentyl), extending the half-life (

) of the parent compound.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3152524, 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine (Analogous Structure). Retrieved from

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[1][2] (Demonstrates solvent effects on pyrazole regiochemistry). Retrieved from

-

Norman, N. J., et al. (2022).[1][3] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1] Journal of Organic Chemistry.[1][2] Retrieved from

-

ChemScene. (2023). Product Data: N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine.[4][5] Retrieved from [5]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1856049-37-0|1-Cyclopentyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

Unveiling the Bioactive Potential of 1-Cyclopentyl-3-methyl-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse substitutions have given rise to a plethora of compounds with a broad spectrum of pharmacological activities.[2] Marketed drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant are testaments to the therapeutic potential embedded within the pyrazole framework. This guide focuses on a specific, yet promising member of this family: 1-cyclopentyl-3-methyl-1H-pyrazole. While direct, in-depth biological data for this particular molecule is emerging, its structural features suggest a high probability of interesting biological activities. This document serves as a technical guide for researchers, outlining the potential therapeutic avenues and providing detailed methodologies to explore the bioactivity of this compound and its analogs.

Molecular Profile and Synthesis of this compound

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₂N₂

-

Molecular Weight: 136.19 g/mol

-

Structure:

Caption: Chemical structure of this compound.

Synthesis Pathway:

The synthesis of this compound, like many pyrazole derivatives, is most commonly achieved through a cyclocondensation reaction. A prevalent method involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.[2]

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Mechanistic Rationale:

The pyrazole nucleus is present in several antimicrobial agents. These compounds can exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. [3][4] Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [5][6] Step-by-Step Methodology:

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Controls: Positive (microorganism with no compound) and negative (medium only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is also tested in parallel.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not yet available, general trends for the pyrazole class can guide future derivatization efforts. The nature and position of substituents on the pyrazole ring and the N-1 position significantly influence biological activity. The cyclopentyl group at the N-1 position of the target molecule likely contributes to its lipophilicity, which can affect cell permeability and target engagement.

Future research should focus on:

-

Systematic evaluation of this compound in the assays described above to establish its biological activity profile.

-

Synthesis of analogs with modifications to the cyclopentyl and methyl groups to explore the SAR.

-

In-depth mechanistic studies to identify the specific molecular targets of active compounds.

-

Pharmacokinetic and toxicity profiling of lead compounds to assess their drug-like properties.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its pyrazole core suggests a high likelihood of interesting biological activities, particularly in the areas of inflammation, cancer, and infectious diseases. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of this and related compounds. Through rigorous and well-designed studies, the full therapeutic potential of the this compound scaffold can be unlocked.

References

-

Derivatives of pyrazole-based compounds as prospective cancer agents. (n.d.). UWCScholar. Retrieved February 20, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. Retrieved February 20, 2026, from [Link]

-

Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). MDPI. Retrieved February 20, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. Retrieved February 20, 2026, from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved February 20, 2026, from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed. Retrieved February 20, 2026, from [Link]

-

Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021). Research Square. Retrieved February 20, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Oriental Journal of Chemistry. Retrieved February 20, 2026, from [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. Retrieved February 20, 2026, from [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI. Retrieved February 20, 2026, from [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (n.d.). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

-

Fig. 1. Biological activity of pyrazoles derivatives and experimental... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). JCHR. Retrieved February 20, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Retrieved February 20, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (n.d.). Arabian Journal of Chemistry. Retrieved February 20, 2026, from [Link]

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed. Retrieved February 20, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved February 20, 2026, from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking the Therapeutic Potential of 1-Cyclopentyl-3-methyl-1H-pyrazole: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 1-cyclopentyl-3-methyl-1H-pyrazole, a small molecule with a pyrazole scaffold that is prevalent in numerous biologically active compounds. Drawing upon extensive structure-activity relationship (SAR) analysis of analogous compounds, this document prioritizes and elaborates on the most probable biological targets for this specific molecule. We delve into the mechanistic rationale for each potential target and provide detailed, field-proven experimental protocols for target validation and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities. Pyrazole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective agents. The versatility of the pyrazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and its interaction with a diverse range of biological targets. The subject of this guide, this compound, possesses a substitution pattern—an N1-cycloalkyl group and a C3-methyl group—that suggests a specific subset of potential therapeutic targets. This document will systematically explore these possibilities.

Prioritized Therapeutic Targets Based on Structure-Activity Relationship (SAR) Analysis

A comprehensive analysis of published SAR data for pyrazole derivatives with similar substitution patterns (N1-aliphatic/cycloalkyl and C3-small alkyl) allows for the prioritization of the most probable therapeutic targets for this compound.

Cannabinoid Receptors (CB1 and CB2)

Mechanistic Rationale: A significant body of research has identified pyrazole derivatives as potent modulators of the cannabinoid receptors, CB1 and CB2. The N1 substituent on the pyrazole ring plays a crucial role in receptor affinity and selectivity. While many well-known pyrazole-based cannabinoid receptor antagonists feature an N1-aryl substituent (e.g., Rimonabant), studies have shown that N1-cycloalkyl groups are also well-tolerated and can confer high affinity. The cyclopentyl group in this compound can occupy the hydrophobic pocket in the CB1 and CB2 receptors, a key interaction for binding. The C3-methyl group is a relatively small substituent and its impact would need to be experimentally determined, but it is not expected to sterically hinder binding.

Experimental Validation Workflow: Radioligand Binding Assay

The primary method to determine the affinity of a compound for the CB1 and CB2 receptors is a competitive radioligand binding assay. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Diagram: Workflow for Cannabinoid Receptor Binding Assay

Caption: Workflow for determining the binding affinity of this compound to cannabinoid receptors.

Detailed Protocol: CB1/CB2 Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand (e.g., [3H]CP55,940).

-

Add increasing concentrations of this compound (test compound) or a known unlabeled ligand (for positive control).

-

For determining non-specific binding, add a high concentration of an unlabeled ligand.

-

Total binding wells will contain only the radioligand and membranes.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Cannabinoid Receptor Binding Affinity

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Rimonabant (Control) | ~1-10 | >1000 | >100 |

| AM251 (Control) | ~1-10 | ~500-1000 | ~50-100 |

Protein Kinases

Mechanistic Rationale: The pyrazole scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The two adjacent nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The N1 and C3 substituents project into the ATP binding pocket and can be modified to achieve selectivity for different kinases. While many potent pyrazole-based kinase inhibitors are N1-aryl substituted, there are examples where N1-alkyl or N1-cycloalkyl groups are tolerated and contribute to potency. For instance, N-cyclopropyl-1H-pyrazole has been shown to be important for the binding efficacy of some kinase inhibitors. The cyclopentyl group of this compound could potentially fit into the hydrophobic pocket adjacent to the hinge region in certain kinases. The small methyl group at C3 is unlikely to cause steric hindrance and may contribute to favorable hydrophobic interactions.

Potential Kinase Targets: Given the vastness of the human kinome, initial screening should be performed against a panel of representative kinases from different families. Based on the activity of other pyrazole derivatives, promising families to investigate include:

-

Cyclin-Dependent Kinases (CDKs): Several pyrazole derivatives have shown potent inhibition of CDKs.

-

Aurora Kinases: Pyrazole-based compounds have been reported as inhibitors of Aurora A kinase.

-

Tyrosine Kinases: Pyrazoles are present in inhibitors of various tyrosine kinases, including B-Raf.

Experimental Validation Workflow: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is through an in vitro assay that measures the phosphorylation of a substrate by the kinase in the presence of the test compound.

Diagram: Workflow for In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibitor screening assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a widely used luminescent assay that measures the amount of ADP produced during the kinase reaction. A lower ADP level indicates kinase inhibition.

-

Reagent Preparation:

-

Prepare kinase buffer, kinase enzyme, substrate, and ATP solutions according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase enzyme, substrate, and the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measurement and Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase activity relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (µM) for this compound |

| CDK2 | Experimental Value |

| Aurora A | Experimental Value |

| B-Raf | Experimental Value |

| ... (other kinases) | Experimental Value |

Cyclooxygenase (COX) Enzymes

Mechanistic Rationale: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor. The N1- and C5-diaryl substitution pattern of celecoxib is a common feature for COX-2 selectivity. While this compound lacks the C5-aryl group, the N1-substituent is known to influence COX inhibitory activity. Although aryl groups are common at N1 in potent COX inhibitors, the exploration of N1-aliphatic and cycloalkyl groups has also been undertaken. The cyclopentyl group may fit into the hydrophobic channel of the COX active site. The C3-methyl group is smaller than the corresponding group in many known COX inhibitors, which may affect potency. An experimental evaluation is necessary to determine if this compound exhibits significant COX inhibition.

Experimental Validation Workflow: In Vitro COX Inhibition Assay

The inhibitory activity against COX-1 and COX-2 can be determined using an in vitro assay that measures the peroxidase activity of the enzyme.

Diagram: Signaling Pathway for Prostaglandin Synthesis via COX

Caption: Simplified prostaglandin synthesis pathway and the inhibitory action of a COX inhibitor.

Detailed Protocol: COX Colorimetric Inhibitor Screening Assay

This assay measures the peroxidase component of COX activity by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.

-

Reagent Preparation:

-

Prepare assay buffer, heme, and solutions of purified ovine COX-1 and human recombinant COX-2.

-

Prepare a solution of arachidonic acid (the substrate).

-

Prepare a solution of TMPD (the colorimetric substrate).

-

Prepare serial dilutions of this compound and a known COX inhibitor (e.g., celecoxib or indomethacin).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Add the test compound or control inhibitor.

-

Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).

-

-

Reaction Initiation and Measurement:

-

Add the TMPD solution to all wells.

-

Initiate the reaction by adding the arachidonic acid solution.

-

Immediately read the absorbance at 590 nm using a plate reader at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).

-

-

Data Analysis:

-

Subtract the background absorbance from all other readings.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value for both COX-1 and COX-2.

-

The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

-

Data Presentation: COX Inhibition and Selectivity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Control) | >10 | ~0.1 | >100 |

| Indomethacin (Control) | ~0.1 | ~1 | ~0.1 |

Conclusion and Future Directions

This technical guide has outlined the most promising therapeutic targets for this compound based on a thorough analysis of the structure-activity relationships of related pyrazole derivatives. The cannabinoid receptors, various protein kinases, and cyclooxygenase enzymes represent the most plausible targets for this compound. The provided detailed experimental protocols offer a clear roadmap for the validation and characterization of the biological activity of this compound.

Future research should focus on the execution of these assays to generate empirical data on the potency and selectivity of this compound. Should significant activity be observed for a particular target, further studies, including cell-based assays and in vivo models, will be necessary to fully elucidate its therapeutic potential. The structural simplicity and synthetic accessibility of this compound make it an attractive starting point for further medicinal chemistry optimization to enhance potency and selectivity for a chosen target.

References

-

Krishnamurthy, M., Li, W., & Moore, B. M. (2004). Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands. Bioorganic & Medicinal Chemistry, 12(2), 393–404. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(9), 889. [Link]

-

SAR Exploration of Pyrazole Substituents. (n.d.). ResearchGate. [Link]

-

Said, M. F., George, R. F., Fayed, W., Soliman, A. A. F., & Refaey, R. H. (2024). Investigations of new N1-substituted pyrazoles as anti-inflammatory and analgesic agents having COX inhibitory activity. Future Medicinal Chemistry, 16(4), 349–368. [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). Molecules, 30(10), 4321. [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. [Link]

-

Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (2021). Molecules, 26(7), 2087. [Link]

-

Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. (2024). ACS Omega, 9(29), 33886–33898. [Link]

-

Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658891. [Link]

-

Sawyer, J. S., et al. (2003). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 46(19), 3953–3956. [Link]

-

Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. (2025). Frontiers in Chemistry, 13. [Link]

-

de Oliveira, V., & de Alencastro, R. B. (2010). Computational study on the interaction of N1 substituted pyrazole derivatives with B-raf kinase: an unusual water wire hydrogen-bond network and novel interactions at the entrance of the active site. Journal of Chemical Information and Modeling, 50(6), 1101–1112. [Link]

-

Investigations of New N 1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (2024). ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2022). ChemRxiv. [Link]

-

Structural, QSAR, machine learning and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 receptor antagonists. (2021). New Journal of Chemistry, 45(36), 16480–16492. [Link]

-

Investigations of new N1-substituted pyrazoles as anti-inflammatory and analgesic agents having COX inhibitory activity. (2024). Figshare. [Link]

-

Discovery of 1,3-disubstituted pyrazole peripheral cannabinoid receptor partial agonists. (2023). Bioorganic & Medicinal Chemistry Letters, 93, 129420. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules, 29(9), 2003. [Link]

-

EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. (2023). RASAYAN Journal of Chemistry, 16(2), 1145-1151. [Link]

-

A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In. (2024). BORIS Portal. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investig

The 1-Cyclopentyl-3-methyl-1H-pyrazole Scaffold: SAR Profiling and Synthetic Utility in Kinase Drug Discovery

Executive Summary

The 1-cyclopentyl-3-methyl-1H-pyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of kinase inhibition and G-protein coupled receptor (GPCR) modulation. This structural fragment combines a polar, hydrogen-bond-accepting pyrazole core with a lipophilic, space-filling cyclopentyl group and a sterically defining methyl substituent.

This guide analyzes the Structure-Activity Relationship (SAR) of this specific scaffold. It details why this combination of functional groups is frequently selected during hit-to-lead optimization to balance potency, solubility, and metabolic stability. We further provide robust, self-validating synthetic protocols for generating this core, supported by mechanistic insights into its biological behavior in targets such as HPK1 (Hematopoietic Progenitor Kinase 1) and NAAA (N-acylethanolamine-hydrolyzing acid amidase).

The Pharmacophore: Structural Logic

To understand the utility of this compound, one must deconstruct its contributions to ligand-protein binding thermodynamics.

The N1-Cyclopentyl Group (The Hydrophobic Anchor)

-

Role: Occupies hydrophobic pockets (e.g., the ribose-binding pocket of kinases or the specificity pocket of GPCRs).

-

SAR Insight: The cyclopentyl ring offers a specific "shape complementarity" that planar phenyl rings lack. It is non-aromatic and "puckered," allowing it to fill spherical hydrophobic voids more effectively than flat aromatics.

-

Lipophilicity Balance: Unlike a tert-butyl group, the cyclopentyl ring maintains a moderate lipophilicity profile (cLogP contribution ~ +2.0), which aids cell permeability without rendering the molecule insoluble.

The C3-Methyl Group (The Conformation Lock)

-

Role: Induces a specific twist or preferred conformation relative to the connected pharmacophore.

-

SAR Insight: In bi-aryl systems (e.g., pyrazole connected to a pyrimidine), a C3-methyl group creates steric clash with the ortho-protons of the adjacent ring. This restricts rotation (reducing the entropic penalty of binding) and forces the molecule into a bioactive conformation, often perpendicular to the attached ring.

The Pyrazole Core (The Connector)

-

Role: Acts as a bioisostere for imidazole or pyrrole but with higher metabolic stability.

-

Electronic Profile: The N2 nitrogen serves as a critical hydrogen bond acceptor (HBA), often interacting with the "hinge region" backbone amides in kinase targets.

Case Studies in Drug Discovery

Case Study A: HPK1 Inhibitors (Immuno-Oncology)

Recent studies in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors demonstrated the critical nature of the N1-substituent.

-

The Challenge: Early hits with N1-methyl groups showed good solubility but poor cellular potency due to insufficient hydrophobic burial.

-

The Solution: Expanding to N1-cyclopentyl significantly improved potency by filling the hydrophobic pocket.

-

Optimization: While the cyclopentyl group improved binding, it introduced a metabolic liability (oxidation). Further SAR evolution led to difluoroethyl or cyclobutyl analogs to maintain the shape while lowering the electron density to prevent CYP-mediated oxidation [1].

Case Study B: NAAA Inhibitors (Inflammation)

In the optimization of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the this compound core was evaluated against other surrogates.

-

Key Finding: The electronic properties of the C3-substituent were decisive. Replacing the C3-methyl with an electron-withdrawing trifluoromethyl (

) group retained lipophilicity but drastically altered the pKa of the pyrazole nitrogens, leading to a loss of H-bond acceptor capability and a drop in potency [2]. This confirms the C3-methyl group's dual role: steric bulk and electronic donation to maintain N2 basicity.

SAR Logic & Decision Pathways

The following diagram illustrates the decision-making process when optimizing this scaffold.

Figure 1: SAR optimization decision tree for the pyrazole scaffold, addressing common liabilities in potency and metabolism.

Experimental Protocols

Synthesis of this compound

Methodology: Regioselective condensation of 1,3-dicarbonyls with substituted hydrazines.

Reagents:

-

Acetylacetone (1,3-diketone source)

-

Cyclopentylhydrazine hydrochloride

-

Ethanol (Solvent)[1]

-

Triethylamine (Base)

Protocol:

-

Preparation: In a 250 mL round-bottom flask, dissolve cyclopentylhydrazine HCl (10 mmol) in Ethanol (50 mL).

-

Neutralization: Add Triethylamine (11 mmol) dropwise at 0°C to liberate the free hydrazine. Stir for 15 minutes.

-

Condensation: Add Acetylacetone (10 mmol) dropwise. The reaction is exothermic; maintain temperature <10°C during addition to favor the kinetic product.

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor consumption of hydrazine by TLC (50% EtOAc/Hexane).

-

Workup: Evaporate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).-

Note on Regiochemistry: This method typically yields the 1,3-isomer as the major product. The 1,5-isomer is a common minor impurity. Confirmation via NOESY NMR is required (interaction between N-cyclopentyl protons and C5-H vs C3-Me).

-

Biological Validation: Kinase Selectivity Assay

Methodology: ADP-Glo™ Kinase Assay (Promega).

-

Enzyme Prep: Dilute kinase (e.g., JAK2 or HPK1) to 2.5 ng/µL in 1x Kinase Reaction Buffer.

-

Compound Addition: Add 1 µL of the synthesized pyrazole (in DMSO) to 384-well plate.

-

Reaction: Add 2 µL of Enzyme solution. Incubate 10 min. Add 2 µL of ATP/Substrate mix. Incubate 60 min at RT.

-

Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Readout: Measure luminescence. High signal = High Activity (No Inhibition). Low signal = Potent Inhibition.

Quantitative Data Summary

Table 1: Physicochemical Profile of the Scaffold

| Property | Value | Implication for Drug Design |

| Formula | Low MW fragment (150.22 Da), ideal for Fragment-Based Drug Design (FBDD). | |

| cLogP | ~2.3 | Moderate lipophilicity; good membrane permeability. |

| TPSA | 17.8 Ų | Low polar surface area; excellent CNS penetration potential. |

| H-Bond Donors | 0 | No donors (unless functionalized); reduces non-specific binding. |

| H-Bond Acceptors | 2 | Pyrazole nitrogens available for hinge binding. |

| Metabolic Risk | High | Cyclopentyl ring is a "soft spot" for CYP3A4 hydroxylation. |

Synthetic Workflow Diagram

Figure 2: One-pot synthetic workflow for the generation of the 1,3-disubstituted pyrazole core.

References

-

National Institutes of Health (NIH) / PubMed Central. "Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors." Chemical Science. Available at: [Link]

-

Journal of Medicinal Chemistry. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Available at: [Link]

-

Royal Society of Chemistry (RSC). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry.[2] Available at: [Link]

-

PubChem. "1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine Compound Summary."[3] Available at: [Link]

Sources

Solubility of 1-cyclopentyl-3-methyl-1H-pyrazole in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Cyclopentyl-3-methyl-1H-pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While specific experimental solubility data for this compound is not extensively published, this document synthesizes fundamental principles of physical chemistry and expert knowledge of pyrazole derivatives to predict its solubility behavior in a range of common organic solvents. Furthermore, this guide presents a robust, step-by-step experimental protocol for the precise determination of its solubility, designed for researchers, scientists, and drug development professionals. The methodologies and theoretical discussions herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of Solubility in Compound Development

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its developability and application.[2] Poor solubility can impede formulation, bioavailability, and the overall efficacy of a therapeutic agent.[2][3] For a molecule like this compound, which serves as a versatile scaffold in organic synthesis, understanding its solubility is paramount for optimizing reaction conditions, purification processes like recrystallization, and formulation for biological screening.[1][4]

This compound is a pyrazole derivative characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, a methyl group at the C3 position, and a cyclopentyl group at the N1 position.[1] The interplay of these structural features dictates its interaction with various solvents and, consequently, its solubility profile.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

-

Molecular Formula: C₉H₁₄N₂

-

Molecular Weight: 152.23 g/mol [1]

-

Structure:

Caption: Molecular structure of this compound.

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5]

-

Polarity Analysis: The pyrazole ring itself possesses some polarity due to the presence of two electronegative nitrogen atoms. However, the N-H bond, which is a key feature for hydrogen bonding in unsubstituted pyrazole, is replaced by a cyclopentyl group. This N-alkylation prevents the molecule from acting as a hydrogen bond donor. The cyclopentyl and methyl groups are nonpolar (lipophilic) substituents. The bulky, nonpolar cyclopentyl group is expected to be the dominant factor in determining the molecule's overall polarity, rendering it significantly less polar than unsubstituted pyrazole.

Predicted Solubility in Common Organic Solvents

Based on this structural analysis, we can predict the solubility of this compound in various organic solvents. This information is summarized in the table below.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | The large, nonpolar cyclopentyl group will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar pyrazole ring. The overall lipophilicity of the solute suggests good compatibility. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | While the solute cannot donate hydrogen bonds, the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. The alkyl chains of the alcohols will also interact favorably with the cyclopentyl group.[6] |

| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds due to their large dipole moments.[4] |

| Aqueous | Water | Very Low to Insoluble | The lack of hydrogen bond donating capability and the presence of the large lipophilic cyclopentyl group will significantly hinder solubility in water.[6] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, a well-controlled experimental procedure is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[7]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The supernatant is then carefully separated from the undissolved solid and its concentration is measured. This concentration represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standards for Quantification:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent (or a solvent in which it is freely soluble, like acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5-6 standards) covering the expected solubility range.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (absorbance vs. concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials (a separate vial for each solvent to be tested). An amount that is clearly in excess of what is expected to dissolve should be used to ensure a saturated solution.

-

Pipette a precise volume of the desired solvent (e.g., 5 mL) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a short time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a known volume of solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Caption: Experimental workflow for solubility determination.

Conclusion

References

-

Bollini, M., & Rizzi, J. P. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 60(11), 5267-5282. Available from: [Link]

-

PubChem. (n.d.). 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

-

EPJ Web of Conferences. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-cyclopentyl-3-methyl-1h-pyrazol-5-amine. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2025, February 18). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Retrieved from [Link]

-

Sustainability & Circularity NOW. (2025, September 02). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

-

EPA. (2025, October 15). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- - Related Substances. Retrieved from [Link]

-

Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1-methyl-3-(2-methylpropyl)- (CAS 29053-04-1). Retrieved from [Link]

-

MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved from [Link]

Sources

- 1. Buy this compound | 1170199-10-6 | 95 [smolecule.com]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. rroij.com [rroij.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.ws [chem.ws]

- 6. benchchem.com [benchchem.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of 1-Cyclopentyl-3-methyl-1H-pyrazole: A Framework for Drug Development Professionals

Foreword: The Crucial Role of Thermochemistry in Modern Drug Discovery

In the landscape of contemporary drug development, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents.[1][2][3] Its metabolic stability and versatile biological activity have made it a cornerstone in the design of novel pharmaceuticals.[2] The compound at the heart of this guide, 1-cyclopentyl-3-methyl-1H-pyrazole, represents a class of molecules with significant potential in medicinal chemistry.[4] However, to fully unlock this potential, a deep understanding of its fundamental physicochemical properties is paramount. Among these, thermochemical parameters such as enthalpy of formation, heat capacity, and lattice energy are not mere academic curiosities; they are critical determinants of a molecule's stability, reactivity, and ultimately, its viability as a drug candidate.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a comprehensive framework for understanding and determining the thermochemical properties of this compound and related derivatives. In the absence of direct experimental data for this specific molecule in the public domain, this document will equip you with the foundational knowledge, established methodologies, and predictive insights necessary to approach its thermochemical characterization with scientific rigor. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. By grounding our discussion in authoritative sources and established principles, we aim to provide a trustworthy and expert-driven resource for your research endeavors.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a versatile building block in the synthesis of a wide array of biologically active compounds.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][3][4][5] The substituents on the pyrazole ring play a crucial role in modulating these activities and influencing the molecule's pharmacokinetic and pharmacodynamic profile.[4][6] In this compound, the cyclopentyl group at the N1 position and the methyl group at the C3 position are expected to significantly impact its lipophilicity, metabolic stability, and interaction with biological targets.[4]

dot graph "drug_discovery_funnel" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_0" { label="Discovery & Preclinical"; bgcolor="#E8F0FE"; "Target ID & Validation" -> "Lead Generation" [label="Hit-to-Lead"]; "Lead Generation" -> "Lead Optimization" [label="SAR"]; "Lead Optimization" -> "Candidate Selection" [label="ADMET"]; }

subgraph "cluster_1" { label="Development"; bgcolor="#E6F4EA"; "Candidate Selection" -> "IND-Enabling Studies" [label="Toxicology"]; "IND-Enabling Studies" -> "Clinical Trials" [label="Phase I-III"]; "Clinical Trials" -> "Regulatory Approval" [label="NDA/BLA"]; }

"Lead Optimization" [fillcolor="#FBBC05"]; "IND-Enabling Studies" [fillcolor="#FBBC05"];

{rank=same; "Lead Optimization"; "IND-Enabling Studies";} } caption: "The pivotal role of physicochemical characterization in drug discovery."

Foundational Thermochemical Principles for Drug Molecules

A molecule's thermochemical properties govern its energy landscape, providing invaluable insights into its inherent stability and potential for chemical transformation. For a drug candidate, these properties are critical for everything from synthesis and formulation to long-term storage and in-vivo behavior.

2.1. Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability. A more negative enthalpy of formation indicates greater stability. For pyrazole derivatives, this value is influenced by the aromaticity of the ring and the nature of its substituents.[7]

2.2. Standard Molar Enthalpy of Combustion (ΔcH°)

This is the enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions. It is an experimentally accessible quantity that is often used to determine the enthalpy of formation.[8][9]

2.3. Enthalpy of Sublimation/Vaporization (ΔsubH°/ΔvapH°)

The enthalpy of sublimation is the heat required to change one mole of a substance from a solid to a gas, while the enthalpy of vaporization is for the liquid-to-gas transition. These values are crucial for understanding intermolecular forces and are essential for converting condensed-phase enthalpies of formation to the gaseous phase, which is necessary for computational comparisons.[8][10]

2.4. Molar Heat Capacity (Cp)

The molar heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius. It is important for understanding how a substance's enthalpy changes with temperature and is a key parameter in safety assessments for chemical processes.[8][11]

Methodologies for the Thermochemical Characterization of Pyrazole Derivatives

The determination of the thermochemical properties of pyrazole derivatives relies on a combination of experimental techniques and computational methods. This synergistic approach allows for the validation of theoretical models and the reliable prediction of properties for novel compounds.

3.1. Experimental Approaches

3.1.1. Combustion Calorimetry

Static bomb combustion calorimetry is a primary technique for determining the standard molar enthalpy of combustion of solid and liquid organic compounds.[8] From this, the standard molar enthalpy of formation in the condensed phase can be derived.[8][9]

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet of the pyrazole derivative is placed in a crucible inside a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen. A small, known amount of water is added to ensure saturation of the final atmosphere.

-

Calorimeter Setup: The bomb is placed in a calorimeter filled with a known mass of water. The system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited via a fuse wire.

-

Temperature Measurement: The temperature change of the water in the calorimeter is recorded with high precision.

-

Data Analysis: The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are made for the combustion of the fuse and any side reactions (e.g., formation of nitric acid).

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation is calculated from the standard molar enthalpy of combustion using Hess's Law.

3.1.2. Transpiration Method and Calvet Microcalorimetry for Enthalpies of Vaporization

The transpiration method is used to measure the vapor pressure of a compound as a function of temperature. From the temperature dependence of the vapor pressure, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation. Calvet microcalorimetry provides a direct measurement of the enthalpy of vaporization or sublimation.[8]

3.1.3. Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC is employed to measure the molar heat capacities of liquid pyrazole derivatives over a range of temperatures.[8]

dot graph "experimental_workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Sample" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Combustion_Calorimetry" [label="Combustion\nCalorimetry"]; "Transpiration_Method" [label="Transpiration\nMethod/Calvet"]; "DSC" [label="Differential Scanning\nCalorimetry (DSC)"];

"Sample" -> "Combustion_Calorimetry" -> "delta_c_H" [label="determines"]; "Sample" -> "Transpiration_Method" -> "delta_vap_H" [label="determines"]; "Sample" -> "DSC" -> "Cp" [label="determines"];

"delta_c_H" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="ΔcH°"]; "delta_vap_H" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="ΔvapH°"]; "Cp" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Cp"];

"delta_c_H" -> "delta_f_H_cond" [label="calculates"]; "delta_f_H_cond" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="ΔfH°(cond)"];

subgraph "cluster_0" { label="Gas Phase Calculation"; bgcolor="#FCE8E6"; "delta_f_H_cond"; "delta_vap_H"; "delta_f_H_gas" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="ΔfH°(g)"]; "delta_f_H_cond" -> "delta_f_H_gas"; "delta_vap_H" -> "delta_f_H_gas"; } } caption: "Experimental workflow for determining thermochemical properties."

3.2. Computational Approaches

Quantum chemical calculations are powerful tools for predicting the thermochemical properties of molecules, especially when experimental data is unavailable.[12] High-level methods like G3MP2 and G4 have shown excellent agreement with experimental data for pyrazole derivatives. Density Functional Theory (DFT) methods are also widely used for their balance of accuracy and computational cost.[12][13]

Computational Protocol: Ab Initio Calculation of Gas-Phase Enthalpy of Formation

-

Geometry Optimization: The 3D structure of the pyrazole derivative is optimized to find its lowest energy conformation using a method like B3LYP/6-31G(d,p).[14]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[14]

-

Single-Point Energy Calculation: A more accurate single-point energy is calculated using a higher-level method (e.g., G3MP2, G4, or CCSD(T)) with a larger basis set.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using the atomization method or by employing isodesmic reactions, which often lead to cancellation of errors.

Thermochemical Data for Representative Pyrazole Derivatives

| Compound | ΔfH°(l, 298.15 K) / kJ·mol⁻¹ | ΔvapH°(298.15 K) / kJ·mol⁻¹ | ΔfH°(g, 298.15 K) / kJ·mol⁻¹ | Method | Reference |

| 1H-Pyrazole | 105.4 ± 0.7 (solid) | 61.0 ± 0.5 (sublimation) | 166.4 ± 0.9 | Combustion Calorimetry, Vapor Pressure | [15] |

| 1-Methylpyrazole | 79.9 ± 1.2 | 47.9 ± 0.5 | 127.8 ± 1.3 | Combustion Calorimetry, Transpiration | |

| 3-Methyl-1H-pyrazole | 56.4 ± 0.9 (solid) | 60.5 ± 0.8 (sublimation) | 116.9 ± 1.2 | Combustion Calorimetry, Vapor Pressure | [16][17] |

| 1-Phenylpyrazole | 184.2 ± 2.6 | 72.5 ± 0.4 | 256.7 ± 2.6 | Combustion Calorimetry, Calvet Microcalorimetry | [8] |

Insights from the Data:

-

The endothermic nature of the enthalpy of formation is characteristic of aromatic heterocyclic compounds.

-

Substitution on the pyrazole ring significantly affects the enthalpy of formation. For instance, the addition of a methyl group to the ring or the nitrogen atom leads to a decrease in the gas-phase enthalpy of formation, indicating stabilization.

-

The phenyl group, with its extended π-system, leads to a significant increase in the enthalpy of formation.

Predicted Thermochemical Profile and Future Directions for this compound

Based on the principles of group additivity and the data from related compounds, we can make informed predictions about the thermochemical properties of this compound.

5.1. Predictive Analysis

-

Enthalpy of Formation: We can estimate the gas-phase enthalpy of formation by starting with the value for 1-methylpyrazole and adding the contribution of a cyclopentyl group replacing a methyl group on a nitrogen atom. This is a simplification, but it provides a reasonable starting point. A more sophisticated approach would involve Benson group additivity methods or dedicated computational studies.[9][18]

-

Enthalpy of Vaporization: The enthalpy of vaporization is expected to be higher than that of 1-methylpyrazole due to the larger size and increased van der Waals interactions of the cyclopentyl group.

-

Heat Capacity: The molar heat capacity will be significantly larger than that of smaller pyrazole derivatives due to the greater number of atoms and vibrational modes.

5.2. Recommended Research Trajectory

To establish a definitive thermochemical profile for this compound, the following integrated experimental and computational approach is recommended:

-

Synthesis and Purification: Obtain a high-purity sample of this compound. Purity is critical for accurate thermochemical measurements.

-

Experimental Determination:

-

Perform combustion calorimetry to determine the standard molar enthalpy of formation in the liquid phase.

-

Measure the enthalpy of vaporization using the transpiration method or Calvet microcalorimetry.

-

Determine the molar heat capacity as a function of temperature using DSC.

-

-

Computational Modeling:

-

Carry out high-level ab initio calculations (G3MP2 or G4) to determine the gas-phase enthalpy of formation.

-

Use the experimental data to validate the computational results, thereby establishing a reliable theoretical model for predicting the properties of related, yet-to-be-synthesized derivatives.

-

dot graph "research_trajectory" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Synthesis" [label="High-Purity Synthesis"]; "Experiment" [label="Experimental\nCharacterization\n(Calorimetry, DSC, etc.)"]; "Computation" [label="Computational\nModeling\n(ab initio, DFT)"]; "Validation" [label="Data Validation &\nModel Refinement"]; "Prediction" [label="Predictive Modeling for\nNovel Derivatives"];

"Synthesis" -> "Experiment"; "Synthesis" -> "Computation"; "Experiment" -> "Validation"; "Computation" -> "Validation"; "Validation" -> "Prediction";

"Experiment" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Computation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prediction" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: "Integrated approach for thermochemical characterization."

Conclusion: From Fundamental Properties to Drug Development Success